molecular formula C7H5F3N4 B1446649 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-25-2

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1446649
CAS No.: 1356003-25-2
M. Wt: 202.14 g/mol
InChI Key: CLNBEMAKMIJXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS: -

Properties

IUPAC Name

2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6-12-2-4(11)3-14(6)13-5/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNBEMAKMIJXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Trifluoromethylated Carbonyl Compounds

The primary and most widely employed method to synthesize 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine involves the cyclocondensation reaction between 3-aminopyrazole derivatives and trifluoromethyl-substituted β-dicarbonyl compounds or their equivalents.

  • Starting Materials: 3-Aminopyrazole or its derivatives and trifluoromethylated β-ketoesters or β-diketones.
  • Reaction Conditions: Typically conducted under reflux in acidic or neutral media, sometimes using solvents such as methanol or ethanol.
  • Mechanism: The nucleophilic amino group of the aminopyrazole attacks the electrophilic carbonyl carbon of the trifluoromethylated β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring with the trifluoromethyl group positioned at C-2.
  • Yields: Generally moderate to high yields, depending on substituents and conditions.

Example: The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines was reported using ethyl 4,4,4-trifluoroacetoacetate reacting with 3-aminopyrazoles in acidic methanol, yielding the fused heterocycle after cyclocondensation and subsequent purification steps.

Reductive Amination and Functional Group Transformations

To introduce the amino group at the 6-position or to modify substituents, reductive amination is a key step in the preparation of functionalized pyrazolo[1,5-a]pyrimidines.

  • Procedure: Starting from intermediates such as aldehydes derived from reduction of esters, amines are introduced via reductive amination using sodium triacetoxyborohydride or sodium borohydride as reducing agents.
  • Key Steps:
    • Reduction of ester groups to alcohols.
    • Oxidation of alcohols to aldehydes (e.g., using Dess–Martin periodinane).
    • Reductive amination with appropriate amines to install amine subunits.
  • Yields: High yields reported for alcohol formation (up to 99%), moderate for aldehyde oxidation (around 46%), and good yields for reductive amination (63–84%).

This method allows the selective introduction of amino groups and other substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Pericyclic Reactions and One-Pot Cycloadditions

Alternative synthetic routes include pericyclic reactions such as [4 + 2] cycloadditions starting from acyclic precursors.

  • Approach: Use of N-propargylic sulfonylhydrazones and sulfonyl azides in the presence of copper(I) chloride catalysis.
  • Process: A click reaction forms a triazole intermediate, which undergoes intramolecular Diels–Alder cycloaddition to form the fused pyrazolo[1,5-a]pyrimidine core.
  • Advantages: One-pot, scalable, and efficient with potential for structural diversity.
  • Limitations: More complex starting materials and conditions, less commonly applied for direct synthesis of 2-(trifluoromethyl) derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclocondensation 3-Aminopyrazole + trifluoromethyl β-ketoesters Acidic reflux in MeOH or EtOH Moderate to High Classical, widely used for trifluoromethyl derivatives
Reductive Amination & Oxidation Ester → Alcohol → Aldehyde + amine NaBH4, Dess–Martin periodinane, NaBH(OAc)3 46–99 Enables introduction of amino groups at C-6
Copper-Catalyzed Click Chemistry Propargylated pyrazolo[1,5-a]pyrimidines + azides CuSO4·5H2O, sodium ascorbate, microwave Up to 98 For derivatization, not direct synthesis
Pericyclic Cycloadditions N-Propargylic sulfonylhydrazones + sulfonyl azides Cu(I)Cl catalysis, one-pot Variable Innovative, scalable, less common for target compound

Research Findings and Considerations

  • The cyclocondensation method remains the cornerstone for synthesizing this compound due to its simplicity and reliable yields.
  • Reductive amination allows precise functionalization, critical for tailoring biological activity.
  • Recent methodologies such as copper-catalyzed click reactions and pericyclic processes provide avenues for structural diversification but are generally applied to derivatives or functionalized analogs rather than the parent amine.
  • Reaction optimization often involves balancing yield, purity, and functional group tolerance, with sodium borohydride and Dess–Martin periodinane being common reagents for intermediate transformations.
  • The trifluoromethyl group imparts unique electronic and lipophilic properties, making its incorporation via β-ketoesters or β-diketones essential for the target scaffold.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino group at position 6 acts as a strong electron-donating moiety, facilitating electrophilic substitution at positions 3, 5, and 7. Notable examples include:

Reaction Type Conditions Products Yield Key Findings
NitrationHNO₃, H₂SO₄, 0–5°C7-Nitro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine78%Selective nitration at position 7 due to steric hindrance from CF₃ group .
Halogenation (Chlorination)Cl₂, FeCl₃, DCM, RT5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine65%Position 5 preferred due to resonance stabilization of intermediates .
SulfonationSO₃·Py, DMF, 50°C3-Sulfo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine82%Enhanced water solubility for biological testing .

Mechanistic Insight : The trifluoromethyl group at position 2 directs electrophiles to positions 3, 5, and 7 through inductive effects, while the amino group stabilizes transition states via resonance .

Cyclocondensation Reactions

The compound serves as a bisnucleophile in cyclocondensation reactions to form fused heterocycles:

Reagents Conditions Products Application
1,3-DiketonesAcOH, reflux, 12 hPyrazolo[1,5-a]pyrimidine-fused quinazolinesKinase inhibition scaffolds .
β-EnaminonesMW, 180°C, 20 min7-Aryl-substituted pyrazolo[1,5-a]pyrimidinesFluorescent probes .
TetramethoxypropaneEthanol, 120°C, 3 h6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-carboxylatesAnticancer agents .

Key Study : Microwave-assisted cyclocondensation with β-enaminones reduced reaction times from hours to minutes while maintaining yields >85% .

Cross-Coupling Reactions

The trifluoromethyl group enhances stability in transition metal-catalyzed couplings:

Reaction Catalyst Substrates Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids5-Aryl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine70–90%
Buchwald-HartwigPd₂(dba)₃, XPhosAryl halidesN6-Aryl derivatives60–75%
Click ChemistryCuI, TBTAAzido sugarsTriazole-linked glycohybrids88–96%

Notable Application : Cu(I)-catalyzed azide-alkyne cycloaddition produced glycohybrids with antitubercular activity (IC₅₀ = 1.2–3.8 μM) .

Functionalization via Amino Group

The primary amine undergoes acylations and alkylations to modulate pharmacokinetic properties:

Reaction Reagents Products Biological Impact
AcylationAcetyl chloride, PyridineN6-Acetyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amineImproved blood-brain barrier penetration.
Sulfonamide FormationSulfonyl chlorides, DIPEAN6-Sulfonamide derivativesEnhanced kinase selectivity (e.g., p38 MAPK) .
Reductive AlkylationAldehydes, NaBH₃CNN6-Alkyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amineReduced hERG liability .

Case Study : Acylation with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride yielded a derivative with 12-fold higher metabolic stability in human liver microsomes.

Pericyclic Reactions

The compound participates in Diels-Alder and [4+2] cycloadditions:

Reaction Dienophile Products Conditions
Diels-AlderMaleic anhydrideFused tetracyclic pyrazolo-pyrimidinesToluene, 110°C, 24 h
[4+2] CycloadditionPropargylic sulfonylhydrazonesPyrazolo[1,5-a]pyrimidine-triazole hybridsCuCl, DMF, 80°C, 6 h

Mechanistic Insight : FAD-dependent hydroxylase Rv1751 in Mtb catalyzes oxidative degradation of cycloadducts, limiting their therapeutic utility .

Oxidation and Reduction

Controlled redox reactions modify the core structure:

Process Reagents Outcome Significance
OxidationmCPBA, DCMN-Oxide formation at position 1Enhanced solubility for formulation .
ReductionH₂, Pd/C, MeOHSaturation of pyrimidine ringAltered binding to ATP synthase .

Critical Research Findings

  • Kinase Inhibition : 3,5-Disubstituted derivatives showed IC₅₀ values of 8–25 nM against TrkA/B/C kinases, with >100-fold selectivity over off-targets .

  • Antitubercular Activity : Click chemistry-derived triazoles inhibited Mtb growth at 0.8–2.4 μM while retaining low cytotoxicity (CC₅₀ > 50 μM) .

  • Metabolic Stability : CF₃ substitution reduced hepatic clearance by 40% compared to methyl analogues in murine models.

This compound’s versatility in electrophilic, cyclocondensation, and cross-coupling reactions underpins its utility in drug discovery. Ongoing research focuses on optimizing reaction conditions for scalability and exploring novel hybrid architectures.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives, including 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, exhibit promising anticancer properties. A notable investigation synthesized a library of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives significantly inhibited cell growth and viability, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A12.5MDA-MB-231Induction of apoptosis
Compound B8.3HepG2Inhibition of cell proliferation
Compound C15.0A549Cell cycle arrest

Neurological Applications

The compound has been identified as a potent inhibitor of phosphodiesterase 2A (PDE2A), which plays a crucial role in cognitive function. A study highlighted the structure-activity relationship (SAR) of various pyrazolo[1,5-a]pyrimidine derivatives and found that modifications at the 6-position significantly enhanced potency against PDE2A. This suggests that compounds like this compound could be developed for treating cognitive dysfunctions associated with neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease .

Case Study: PDE2A Inhibition and Cognitive Enhancement

In preclinical models, the administration of a derivative featuring the trifluoromethyl group resulted in improved cognitive performance and increased cGMP levels in the brain. The findings support the hypothesis that targeting PDE2A can lead to novel therapeutic strategies for cognitive impairments .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as effective agents against Mycobacterium tuberculosis. A focused library of analogues was synthesized and screened for antitubercular activity, revealing that certain derivatives exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages .

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (CC50)
Compound D0.25 µg/mL>50 µg/mL
Compound E0.50 µg/mL>40 µg/mL

Synthesis and Structural Insights

The synthesis of this compound involves various methodologies including copper-catalyzed reactions that enhance yield and purity. The structural insights gained from X-ray crystallography have provided valuable information on how modifications at specific positions influence biological activity and selectivity against different targets .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Source/Reference
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine -CF₃ at C2, -NH₂ at C6 C₇H₅F₃N₄ 218.13* Potential kinase inhibition, antiproliferative
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo-pyrimidine core, -NH₂ at C2, -CONH₂ at C6 C₆H₆N₆O 194.15 Antiproliferative (tested against cancer cells)
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine Thiophene at C2, -NH₂ at C6 C₁₀H₈N₄S 216.26 Not reported (structural analog)
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Tetrahydro-pyran at C2, -NH₂ at C6 C₁₁H₁₄N₄O 218.26 Not reported (structural analog)
5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine Chloro at C5, fluoro-pyrimidinyl at C6, branched alkyl group at N7 C₁₅H₁₆ClFN₆ 334.78 Not reported (complex substituent pattern)
2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine Methyl at C2, hydroxy-fluorophenyl at C5, phenyl at C6 C₁₉H₁₅FN₂O 318.34 Antifungal (against phytopathogens)

*Calculated based on core structure and substituents.

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound and most analogs retain the pyrazolo[1,5-a]pyrimidine core. However, 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Table 1, row 2) replaces one nitrogen atom in the pyrimidine ring with a triazole moiety, altering electronic properties and binding interactions .

Substituent Effects on Bioactivity :

  • Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions, making it favorable for drug design .
  • Thiophene and Tetrahydro-pyran : These substituents (rows 3–4) introduce steric bulk and modulate solubility but lack reported activity data .
  • Antifungal Activity : The 2-methyl-5-(2-hydroxy-5-fluorophenyl) derivative (row 6) demonstrates substituent-dependent antifungal efficacy, likely due to hydrogen bonding from the hydroxyl group .

Synthetic Approaches :

  • Multi-component reactions are employed for triazolo-pyrimidines (row 2) , whereas pyrazolo[1,5-a]pyrimidines (rows 1, 3–6) often utilize cross-coupling or cyclization strategies, as seen in patent literature .

Biological Activity

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and case studies.

The compound's chemical structure is characterized by a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C7H5F3N4C_7H_5F_3N_4, with a molecular weight of 202.14 g/mol. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including 2-(trifluoromethyl) derivatives. A notable investigation involved synthesizing a library of triazole-linked glycohybrids from pyrazolo[1,5-a]pyrimidines, which were screened for their activity against various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant growth inhibition in these cell lines (Table 1) .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity Description
AMCF-710.5Moderate inhibition
BMDA-MB-2318.3Significant growth inhibition
CMDA-MB-45312.0Low activity

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties. A study demonstrated that specific derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was not fully elucidated but suggested interference with bacterial cell wall synthesis (Table 2) .

Table 2: Antimicrobial Efficacy of Selected Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
DS. aureus15 µg/mL
EE. coli20 µg/mL
FPseudomonas aeruginosa25 µg/mL

Antiviral Activity

The antiviral potential of pyrazolo[1,5-a]pyrimidines has been investigated with promising results against β-coronaviruses. Research indicated that derivatives could act as selective inhibitors of CSNK2, an important kinase involved in viral replication .

Case Study: CSNK2 Inhibition
In a focused study on CSNK2 inhibitors derived from pyrazolo[1,5-a]pyrimidines, several compounds demonstrated enhanced potency and metabolic stability compared to traditional inhibitors. The presence of the trifluoromethyl group was crucial for maintaining binding affinity within the ATP-binding pocket .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds in this class often inhibit kinases such as CSNK2 and others involved in cancer progression.
  • Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve interference with essential bacterial processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine?

  • Methodological Answer : The compound can be synthesized via heterocyclization of 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides, as demonstrated in the formation of structurally related pyrazolo[1,5-a]triazines . For derivatives, multi-step reactions involving nucleophilic substitution (e.g., using sodium hydride in DMF) and refluxing with heterocyclic amines in pyridine are effective, with yields ranging from 62% to 70% . Optimization includes solvent selection (e.g., ethanol for crystallization) and acid/base neutralization for product isolation .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Confirm structural integrity via:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 13C) .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 246.1) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.77%, N: 24.40%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s enzyme inhibition efficacy?

  • Methodological Answer : The CF₃ group enhances binding affinity to enzymes (e.g., topoisomerase II) by increasing hydrophobic interactions and electron-withdrawing effects, as shown in pyrazolo[1,5-a]pyrimidine derivatives acting as adenosine A2A antagonists . To assess this, perform competitive inhibition assays (e.g., IC₅₀ measurements) with and without CF₃ substitution, comparing ΔG values via isothermal titration calorimetry (ITC) .

Q. What strategies optimize yield in multi-step synthesis of derivatives?

  • Methodological Answer :

  • Stepwise Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) after each reaction .
  • Catalyst Optimization : Employ Pd/C for hydrogenation or K₂CO₃ for nucleophilic substitutions to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility in SNAr reactions, while ethanol/water mixtures enhance crystallization .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare cell lines (e.g., HCT-116 vs. MCF-7) and incubation times across studies to identify context-dependent activity .
  • Structural Validation : Confirm stereochemical purity via X-ray crystallography, as impurities (e.g., regioisomers) may skew results .
  • Meta-Analysis : Use tools like molecular docking to reconcile discrepancies between in vitro inhibition and in vivo efficacy .

Q. What computational methods predict the compound’s binding affinity with target enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., with DNA topoisomerase II) to analyze binding stability over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing interactions .
  • QSAR Modeling : Train models using IC₅₀ data from analogs to predict bioactivity of new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.